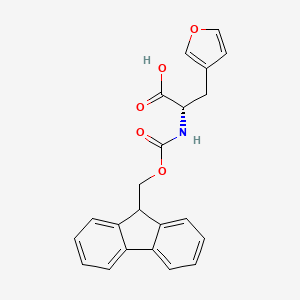

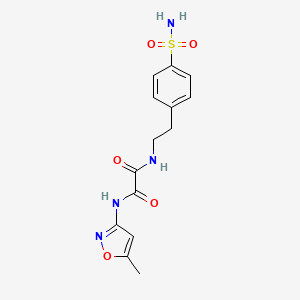

(4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Tubulin Polymerization Inhibition and Anticancer Activity

One research application involves derivatives of phenylpiperazinyl methanones, including similar structural moieties, demonstrating potent inhibition of tubulin polymerization, which is crucial in cancer treatment. These compounds have shown excellent antiproliferative properties against a wide array of cancer cell lines due to their ability to bind efficiently to β-tubulin at the colchicine binding site, inducing G2/M phase cell cycle blockade and inhibiting tumor growth (Prinz et al., 2017).

Antitubercular and Anticancer Studies

Another aspect of research includes the synthesis of cyclopropyl and piperazin-1-yl methanone derivatives with significant anticancer and antituberculosis activities. Some derivatives have been tested in vitro for their efficacy against human breast cancer cell lines and Mycobacterium tuberculosis, showing promising results as potential therapeutic agents (Mallikarjuna et al., 2014).

Antimicrobial Activities

Research has also delved into the synthesis of novel triazole analogues of piperazine, including structurally related compounds, evaluated for their antibacterial activity against human pathogenic bacteria. Some compounds have exhibited significant bacterial growth inhibition, positioning them as potential molecules for further development in antimicrobial therapy (Nagaraj et al., 2018).

Synthesis and Biological Evaluation

The synthesis and evaluation of piperazine derivatives, particularly focusing on their antitubercular activities, have been a significant area of research. These compounds have shown minimum inhibitory concentrations (MIC) against M. tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates, highlighting their potential in addressing antibiotic resistance (Bisht et al., 2010).

Antiviral Activity and Molecular Docking

The synthesis and molecular docking studies of novel compounds, such as those containing aminothiazol and thiophene moieties, have been explored for their antiviral activities. These studies aim to understand the pharmacokinetic behavior and hydrogen bonding interaction of these analogues, potentially contributing to the development of new antiviral drugs (FathimaShahana & Yardily, 2020).

Mechanism of Action

Target of Action

It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds , it is likely that multiple pathways are affected

Pharmacokinetics

It is known that the incorporation of a piperazine ring into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable ADME properties that impact its bioavailability.

Result of Action

Similar compounds have been found to exhibit a range of biological activities , suggesting that the compound may have diverse molecular and cellular effects.

Future Directions

Properties

IUPAC Name |

[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3S/c1-30-23-5-3-2-4-22(23)27-12-14-28(15-13-27)25(29)19-8-10-20(11-9-19)31-16-24-26-21(17-32-24)18-6-7-18/h2-5,8-11,17-18H,6-7,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLJORIKWRWTKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC4=NC(=CS4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,6-trimethyl-2-oxo-N-{3-[(E)-2-pyridin-4-ylvinyl]phenyl}-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B2917384.png)

![N-(1-cyanocycloheptyl)-2-[(3-hydroxypropyl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2917387.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-nitrobenzamide](/img/structure/B2917390.png)

![N-(4-methoxyphenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2917395.png)

![5-(3,5-Dichlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole](/img/structure/B2917396.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2917397.png)

![N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine](/img/structure/B2917398.png)